2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid
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Overview
Description
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group at the 5-position and a methylpropanoic acid moiety at the 2-position. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxypyridine with a suitable alkylating agent, followed by the introduction of the methylpropanoic acid moiety. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and promoters may also be employed to increase the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid or 2-(5-Formylpyridin-2-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(5-Methoxypiperidin-2-yl)-2-methylpropanoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid
- 2-(5-Formylpyridin-2-yl)-2-methylpropanoic acid
- 2-(5-Methoxypiperidin-2-yl)-2-methylpropanoic acid
Uniqueness
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid is unique due to the presence of the methoxy group at the 5-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern distinguishes it from other pyridine derivatives and can lead to different pharmacological and industrial applications.
Properties
IUPAC Name |
2-(5-methoxypyridin-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)8-5-4-7(14-3)6-11-8/h4-6H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTRCGGDBSABRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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